5-Ethylpyridine-2-carbohydrazide
Description
5-Ethylpyridine-2-carbohydrazide is a pyridine derivative featuring an ethyl substituent at the 5-position and a carbohydrazide (-CONHNH₂) functional group at the 2-position. The carbohydrazide moiety confers unique reactivity, enabling applications in coordination chemistry, pharmaceutical intermediates, and agrochemical synthesis. Its structure combines lipophilicity (from the ethyl group) with hydrogen-bonding and chelation capabilities (from the hydrazide), making it versatile for molecular design .
Properties
CAS No. |
19842-04-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.196 |
IUPAC Name |
5-ethylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-6-3-4-7(10-5-6)8(12)11-9/h3-5H,2,9H2,1H3,(H,11,12) |
InChI Key |
HLVVLFXDNXKYQF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(=O)NN |
Synonyms |
Picolinic acid, 5-ethyl-, hydrazide (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between 5-Ethylpyridine-2-carbohydrazide and related compounds:
*Estimated based on analogous structures.
Key Research Findings
Reactivity and Stability
- This compound: The carbohydrazide group facilitates metal chelation and hydrogen bonding, enhancing its utility in synthesizing metal-organic frameworks (MOFs) .
- 5-Chloro-2-{(2E)-2-[phenyl...hydrazino}pyridine: The hydrazone group enables tautomerism and coordination with transition metals, as observed in pyridinylmethylene derivatives . Chlorine enhances electrophilicity, favoring nucleophilic aromatic substitution.
- Ethyl 7-methylimidazo[...]carboxylate : The ester group is prone to hydrolysis under basic conditions, contrasting with the hydrolytic stability of carbohydrazides. The fused imidazo ring may enhance π-stacking in drug-receptor interactions .
- 3-Chloro-5-fluoropyridin-2-ol : Halogen substituents increase electronegativity, promoting hydrogen-bonding interactions in agrochemical target proteins .
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